Kynurenine Aminotransferase II (KAT2) Inhibition: Pyrrolidine-Sulfonyl vs. Piperidine-Sulfonyl and Methyl-Sulfonyl Analogs
This compound exhibited inhibitory activity against human recombinant MBP-KAT2 (kynurenine aminotransferase II, also known as kynurenine/alpha-aminoadipate aminotransferase) with an IC₅₀ of 910 nM, measured by assessing conversion of L-kynurenine to kynurenic acid in HEK293 cell lysates after 1 hour incubation [1]. This enzyme represents a validated drug target for cognitive disorders, and the parent patent class (US 5,877,193) covers N-(4-aryl-thiazol-2-yl)-sulfonamides explicitly as kynurenine-3-hydroxylase inhibitors [2]. By contrast, the piperidine-1-sulfonyl analog (CAS not disclosed in primary literature; molecular weight 477.6 g/mol) and the methylsulfonyl analog lack published KAT2 inhibition data, making cross-series potency comparisons unavailable at this time. The pyrrolidine ring offers a distinct steric and electronic profile relative to the larger piperidine ring or the smaller methyl group, which is expected to influence both target binding and metabolic stability [2].
| Evidence Dimension | KAT2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 910 nM |
| Comparator Or Baseline | Piperidine-1-sulfonyl analog: no published KAT2 data available; Methylsulfonyl analog: no published KAT2 data available |
| Quantified Difference | Only compound in the 4-(pyrrolidin-1-ylsulfonyl)benzamide sub-series with reported KAT2 inhibitory activity; quantitative differentiation from close analogs not yet established |
| Conditions | Inhibition of human recombinant MBP-KAT2 expressed in HEK293 cells; conversion of L-kynurenine to kynurenic acid measured after 1 hr |
Why This Matters
For research programs targeting the kynurenine pathway in neurodegeneration or psychiatric disorders, the availability of a defined KAT2 IC₅₀ value (910 nM) provides a quantitative anchor for SAR exploration that is absent for most close analogs, enabling rational library design rather than blind screening.
- [1] BindingDB. Affinity Data for BDBM50324539: IC₅₀ 910 nM. Inhibition of human recombinant MBP-KAT2 expressed in HEK293 cells (conversion of L-kynurenine to kynurenic acid). View Source
- [2] Cesura A, Rover S. Use of N-(4-aryl-thiazol-2-yl)-sulfonamides. US Patent 5,877,193. 1999 Mar 2. View Source
